molecular formula C8H16ClN B2355482 (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride CAS No. 2307753-24-6

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride

Cat. No.: B2355482
CAS No.: 2307753-24-6
M. Wt: 161.67
InChI Key: MRGLBBKKWWCYRZ-IMDDLPMTSA-N
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Description

(1S,5R)-6,6-Dimethylbicyclo[310]hexan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[310]hexane ring system

Mechanism of Action

Mode of Action

The mode of action of (1S,5R)-6,6-Dimethylbicyclo[31It is known that the compound is a conformationally rigid analogue , which suggests that it may interact with its targets in a specific and selective manner .

Biochemical Pathways

The biochemical pathways affected by (1S,5R)-6,6-Dimethylbicyclo[31The compound’s rigid structure suggests that it may interact with specific biochemical pathways in a selective manner

Pharmacokinetics

The pharmacokinetics of (1S,5R)-6,6-Dimethylbicyclo[31The compound’s bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1S,5R)-6,6-Dimethylbicyclo[31Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Its structure can be modified to create analogs with specific biological activities, such as antitumor agents or potential PET tracers for imaging.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific mechanical or chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups on the bicyclic ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGLBBKKWWCYRZ-FXFNDYDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CC(C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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